1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea
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Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea, also known as BTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Anticancer Applications
Compounds with the 1,2,3,4-tetrahydroisoquinoline moiety, such as 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea, show promise in anticancer research. Derivatives of this chemical structure have been explored for their potential as anticancer agents. For instance, research has found that 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline demonstrates potent cytotoxicity against various breast cancer cell lines, highlighting its potential as a novel anticancer drug (Redda, Gangapuram, & Ardley, 2010).
Biological Activity and Antimicrobial Applications
Some urea derivatives, including those similar to the compound , have been evaluated for various biological activities. A study on primaquine derivatives with urea functionalities found that these compounds exhibited moderate to strong antiproliferative effects against different cancer cell lines, as well as high antioxidant and antimicrobial activities (Perković et al., 2016).
Anti-inflammatory Properties
Research has also been conducted on isoquinolineacetic acid derivatives, which are structurally similar to the compound of interest. These derivatives have shown antiinflammatory activities, as evidenced by their effectiveness in certain inflammation assays, although their activity varies depending on the model of chronic inflammation used (Walsh, Sancilio, & Reese, 1978).
properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5/c1-32-22-15-20(16-23(33-2)24(22)34-3)28-26(31)27-19-12-11-17-10-7-13-29(21(17)14-19)25(30)18-8-5-4-6-9-18/h4-6,8-9,11-12,14-16H,7,10,13H2,1-3H3,(H2,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGDAQMBAFZNKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea |
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